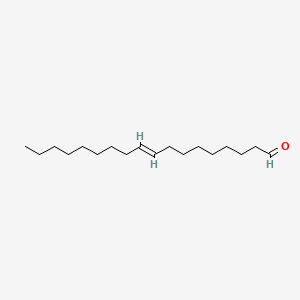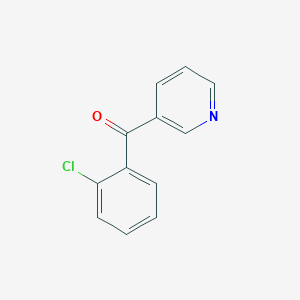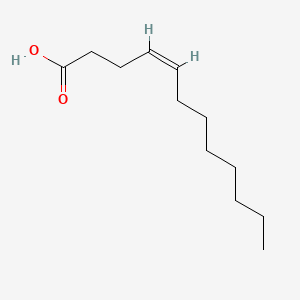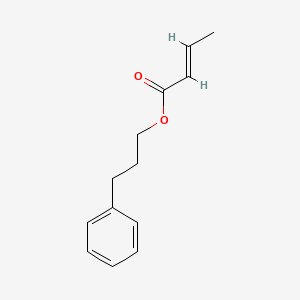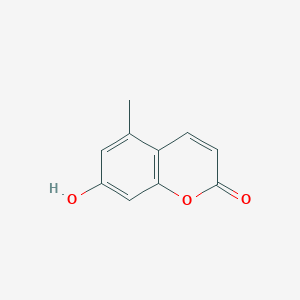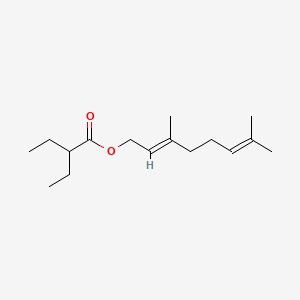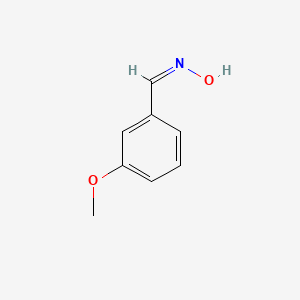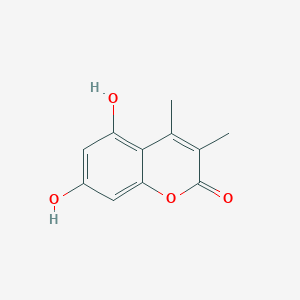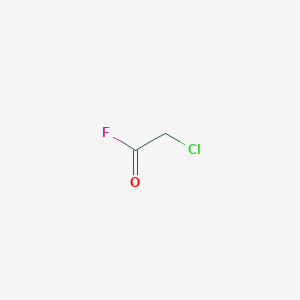
2-chloroacetyl Fluoride
Übersicht
Beschreibung
2-chloroacetyl Fluoride is a chemical compound with the molecular formula C2H2ClFO . It’s also known as Fluoroacetyl chloride .
Synthesis Analysis
In 1948, William E. Truce of Purdue University described a synthesis of fluoroacetyl chloride, which is similar to 2-chloroacetyl Fluoride. In this synthesis, he reacted sodium fluoroacetate with phosphorus pentachloride to obtain the desired compound . Enzymatic synthesis of fluorinated compounds has also been explored, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .Molecular Structure Analysis
The molecular structure of 2-chloroacetyl Fluoride can be analyzed using various techniques. For instance, the far infrared spectrum of gaseous chloroacetyl fluoride has been recorded at a resolution of 0.10 cm−1 in the 350 to 35 cm−1 region .Chemical Reactions Analysis
A halogenation reaction occurs when one or more fluorine, chlorine, bromine, or iodine atoms replace hydrogen atoms in an organic compound . The order of reactivity is fluorine > chlorine > bromine > iodine . Fluorine is especially aggressive and can react violently with organic materials .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloroacetyl Fluoride can be analyzed using various techniques. For instance, the physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Wirkmechanismus
Target of Action
2-Chloroacetyl Fluoride, also known as Chloroacetyl Fluoride, is a bifunctional compound . It is primarily used as a building block in organic synthesis It is known to be used in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific reaction it is involved in .
Mode of Action
The mode of action of 2-Chloroacetyl Fluoride involves its bifunctional nature. One end of the molecule, the acyl chloride, easily forms esters and amides . The other end of the molecule can form other linkages, such as with amines . This allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis .
Biochemical Pathways
Given its use in organic synthesis, it can be inferred that it may be involved in various biochemical pathways depending on the specific compounds it is used to synthesize .
Pharmacokinetics
Its molecular weight is 96488 , which may influence its absorption and distribution
Result of Action
The result of 2-Chloroacetyl Fluoride’s action is the formation of various organic compounds through its role as a building block in organic synthesis . The specific molecular and cellular effects would depend on the compounds it is used to synthesize .
Action Environment
The action of 2-Chloroacetyl Fluoride can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH of the environment . Additionally, it should be stored in a cool, dry, and well-ventilated area , suggesting that temperature and humidity may also influence its stability and efficacy .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloroacetyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClFO/c3-1-2(4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUAOYZMFRWOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416017 | |
| Record name | 2-chloroacetyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
359-14-8 | |
| Record name | 2-chloroacetyl Fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10416017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



